molecular formula C129H215N33O55 B549604 Thymalfasin CAS No. 62304-98-7

Thymalfasin

Cat. No.: B549604
CAS No.: 62304-98-7
M. Wt: 3108.3 g/mol
InChI Key: NZVYCXVTEHPMHE-UHFFFAOYSA-N
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Description

Thymalfasin is a chemically synthesized version of thymosin alpha 1, a naturally occurring polypeptide found in the thymus gland of mammals. Thymosin alpha 1 is an acetylated polypeptide composed of 28 amino acids. This compound is identical to human thymosin alpha 1 and is used to boost the immune response in the treatment of various diseases, including Hepatitis B and C .

Mechanism of Action

Target of Action

Thymalfasin, also known as thymosin alpha 1, is a chemically synthesized version of a naturally occurring peptide in the human body . The primary targets of this compound are T-cells , a type of white blood cell that plays a crucial role in the immune response . This compound influences T-cell production and maturation, and it stimulates the production of Th1 cytokines such as interferon-gamma and interleukin-2 .

Mode of Action

In various in vitro assays, this compound has been shown to promote T-cell differentiation and maturation . It also activates natural killer cell-mediated cytotoxicity .

Biochemical Pathways

This compound exerts its effects through several biochemical pathways. It has been shown in vitro to upregulate the expression of toll-like receptors (TLR), including TLR2 and TLR9, in mouse and human dendritic cells . This activation of dendritic cells provides another possible pathway explaining this compound’s immunomodulatory and antiviral effects . Additionally, this compound activates the NF-kB and JNK/P38/AP1 pathways .

Result of Action

The result of this compound’s action is a boosted immune response . It has been shown to reduce inflammatory reactions, promote the relief of symptoms such as fever and fatigue, facilitate effusion absorption, and accelerate recovery in conditions like COVID-19 pneumonia . It has also been shown to prevent the progression of common COVID-19 infection to severe pneumonia via multiple immunity-enhancing and anti-inflammatory protective mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thymalfasin is produced synthetically using solid-phase peptide synthesis. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, followed by cleavage from the resin and purification .

Industrial Production Methods: In industrial settings, this compound is often prepared as a freeze-dried powder. The aqueous solution containing this compound and mannitol is vacuum freeze-dried, with the pH adjusted using a phosphate-buffered solution. This method ensures high purity and stability, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Thymalfasin undergoes various chemical reactions, including deamination, amination, and succinimide formation. These reactions primarily involve the side chains of aspartic acid and glutamic acid residues .

Common Reagents and Conditions:

    Deamination: Conversion of -CONH2 to -COOH, often occurring under acidic conditions.

    Amination: Reverse process of deamination, converting -COOH to -CONH2.

    Succinimide Formation: Occurs under neutral to slightly basic conditions.

Major Products: The major products formed from these reactions include deaminated, aminated, and succinimide derivatives of this compound .

Scientific Research Applications

Thymalfasin has a wide range of scientific research applications:

Comparison with Similar Compounds

    Thymosin Beta 4: Another thymic peptide with immunomodulatory properties, but with a different amino acid sequence and molecular weight.

    Thymopoietin: A thymic hormone involved in T-cell differentiation, but structurally distinct from thymalfasin.

    Interleukin-2: A cytokine that also stimulates T-cell production, but is not a peptide derived from the thymus.

Uniqueness of this compound: this compound is unique due to its specific amino acid sequence and its ability to mimic the natural thymosin alpha 1 found in humans. This allows it to effectively modulate the immune system with minimal side effects .

Properties

IUPAC Name

4-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]propanoylamino]propanoylamino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoylamino]-5-[(3-amino-1-carboxy-3-oxopropyl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C129H215N33O55/c1-18-59(10)98(159-114(201)76(36-42-91(181)182)146-120(207)83(53-164)154-121(208)84(54-165)155-127(214)99(63(14)166)160-118(205)80(51-94(187)188)152-123(210)95(56(4)5)156-104(191)62(13)135-102(189)60(11)137-115(202)78(49-92(183)184)151-119(206)82(52-163)138-66(17)169)125(212)161-101(65(16)168)128(215)162-100(64(15)167)126(213)147-70(30-22-26-46-133)109(196)150-79(50-93(185)186)117(204)149-77(47-55(2)3)116(203)142-69(29-21-25-45-132)108(195)144-73(33-39-88(175)176)110(197)141-67(27-19-23-43-130)106(193)140-68(28-20-24-44-131)107(194)145-75(35-41-90(179)180)113(200)157-97(58(8)9)124(211)158-96(57(6)7)122(209)148-74(34-40-89(177)178)111(198)143-71(31-37-86(171)172)105(192)136-61(12)103(190)139-72(32-38-87(173)174)112(199)153-81(129(216)217)48-85(134)170/h55-65,67-84,95-101,163-168H,18-54,130-133H2,1-17H3,(H2,134,170)(H,135,189)(H,136,192)(H,137,202)(H,138,169)(H,139,190)(H,140,193)(H,141,197)(H,142,203)(H,143,198)(H,144,195)(H,145,194)(H,146,207)(H,147,213)(H,148,209)(H,149,204)(H,150,196)(H,151,206)(H,152,210)(H,153,199)(H,154,208)(H,155,214)(H,156,191)(H,157,200)(H,158,211)(H,159,201)(H,160,205)(H,161,212)(H,162,215)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,216,217)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVYCXVTEHPMHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C129H215N33O55
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3108.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The mechanism of action of thymalfasin is not completely understood but is thought to be related to its immunomodulating activities, centered primarily around augmentation of T-cell function. In various in vitro assays, thymosin alpha 1 has been shown to promote T-cell differentiation and maturation; for example, CD4+, CD8+, and CD3+ cells have all been shown to be increased. Thymosin alpha 1 has also been shown to increase production of IFN-g, IL-2, IL-3, and expression of IL-2 receptor following activation by mitogens or antigens, increase NK cell activity, increase production of migratory inhibitory factor (MIF), and increase antibody response to T-cell dependent antigens. Thymosin alpha 1 has also been shown to antagonize dexamethasone-induced apoptosis of thymocytes in vitro. In vivo administration of thymosin alpha 1 to animals immunosuppressed by chemotherapy, tumor burden, or irradiation showed that thymosin alpha 1 protects against cytotoxic damage to bone marrow, tumor progression and opportunistic infections, thereby increasing survival time and number of survivors. Many of the in vitro and in vivo effects of thymosin alpha 1 have been interpreted as influences on either differentiation of pluripotent stem cells to thymocytes or activation of thymocytes into activated T-cells. Thymalfasin also has been shown in vitro to upregulate expression of toll like receptors (TLR) including TLR2 and TLR9 in mouse and human dendritic cells, as well as activate NF-kB and JNK/P38/AP1 pathways. Thymalfasin's activation of dendritic cells provides another possible pathway explaining thymalfasin's immunomodulatory and antiviral effects.
Record name Thymalfasin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04900
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

62304-98-7
Record name Thymalfasin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04900
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

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